2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10F3N |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-3-4-1-2-6(5)11-4/h4-6,11H,1-3H2 |
InChI Key |
RULBCZRGUPJYKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Amino Group Protection
Trans-4-aminocyclohexanol reacts with trifluoroacetic anhydride in acetonitrile at room temperature, achieving 100% yield of trans-4-trifluoroacetamidocyclohexanol. This step selectively protects the amine while leaving the hydroxyl group intact.
Step 2: Hydroxyl Group Sulfonylation
The protected amine undergoes sulfonylation with methanesulfonyl chloride (MsCl) in dichloromethane at 0°C, yielding trans-4-(2,2,2-trifluoroacetamido)cyclohexyl methanesulfonate in quantitative yield . This intermediate primes the molecule for subsequent cyclization.
Step 3: Deprotection and Cyclization
In aqueous ethanol with potassium carbonate, simultaneous deprotection of the trifluoroacetyl group and intramolecular cyclization occur, forming 7-azabicyclo[2.2.1]heptane with 90% yield .
Critical Parameters:
| Parameter | Conditions |
|---|---|
| Temperature (Step 1) | 25°C |
| Solvent (Step 2) | Dichloromethane |
| Base (Step 3) | K₂CO₃ in H₂O/EtOH |
Challenges and Optimization Opportunities
Steric Hindrance
The bicyclo[2.2.1]heptane framework imposes significant steric constraints. Molecular modeling suggests that CF₃ substitution at position 2 would require:
Protecting Group Compatibility
Trifluoroacetyl groups (used in CN102633804A) may interfere with CF₃ introduction. Alternatives include:
-
Boc Protection : Removable under milder acidic conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| CN102633804A (Base Case) | 90 | High-yielding cyclization | No CF₃ substitution |
| US8436014B2 (Analog) | 88 | CF₃ tolerance in aryl positions | Indirect applicability |
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly at the double bonds present in its structure.
N-Substitution: Reactions involving the substitution of the nitrogen atom in the azabicyclo structure.
Hydrogenation: The compound can be hydrogenated to form saturated derivatives.
Common Reagents and Conditions
Electrophilic Addition: Soft electrophiles such as halogens can be used under mild conditions.
N-Substitution: Alkylating and acylating agents are commonly used for N-substitution reactions.
Hydrogenation: Raney nickel catalyst is often employed for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and hydrogenated forms of the original compound .
Scientific Research Applications
Pharmaceutical Development
2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane serves as a crucial scaffold for designing ligands targeting the sigma-2 receptor, which is implicated in various neurological disorders and cancer . The unique structural properties of this compound facilitate the development of selective ligands that may enhance therapeutic efficacy while minimizing side effects.
Cocaine Analogs
Research has demonstrated that derivatives of 7-azabicyclo[2.2.1]heptane can be synthesized and evaluated for their binding affinities at the dopamine transporter, providing insights into potential treatments for cocaine addiction . These studies indicate that while these compounds exhibit lower potency compared to cocaine itself, they may still offer valuable frameworks for further modifications aimed at increasing efficacy.
Cholinergic Activity
Derivatives of 7-azabicyclo[2.2.1]heptane are explored for their cholinergic properties, which could be beneficial in treating cognitive disorders such as Alzheimer's disease . The ability to modulate cholinergic signaling pathways makes these compounds promising candidates for further investigation.
Case Study 1: Binding Affinity Evaluation
In an evaluation of various stereoisomers of 7-azabicyclo[2.2.1]heptane derivatives, it was found that certain configurations exhibited significantly higher binding affinities at the dopamine transporter compared to others. This highlights the importance of stereochemistry in drug design and its impact on biological activity .
Case Study 2: Sigma Receptor Ligands
A series of compounds based on the 7-azabicyclo[2.2.1]heptane structure were synthesized and tested for sigma-2 receptor affinity. The results indicated that modifications to the trifluoromethyl group could enhance selectivity and potency, underscoring the compound's versatility as a pharmacophore .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Scaffold for sigma-2 receptor ligands | Potential treatments for neurological disorders |
| Cocaine Analogs | Evaluated for binding at dopamine transporter | Lower potency than cocaine but valuable for research |
| Cholinergic Activity | Investigated for effects on cognitive function | Potential use in Alzheimer's treatment |
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Compounds
Table 1: Key Substituents and Their Effects
Pharmacological Properties
- nAChR Affinity : Fluorinated derivatives (e.g., 173 ) show retained binding to nAChRs with improved safety profiles compared to epibatidine . The -CF₃ group may similarly enhance binding via hydrophobic interactions .
- σ2 Receptor Selectivity : N-Substituted derivatives (e.g., 12-17 ) exhibit >100-fold selectivity for σ2 over σ1 receptors, critical for cancer imaging .
Chemical Stability and Reactivity
- Hydrolysis Resistance: The 7-azabicyclo[2.2.1]heptane scaffold resists base-catalyzed hydrolysis due to non-planar amide geometry . The -CF₃ group likely further stabilizes against enzymatic degradation.
Biological Activity
2-(Trifluoromethyl)-7-azabicyclo[2.2.1]heptane is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a receptor ligand. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound belongs to the azabicyclo[2.2.1]heptane family, characterized by a bicyclic structure that includes nitrogen atoms. The trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity.
Receptor Binding Affinity
Recent studies have highlighted the efficacy of this compound as a selective ligand for various receptors, including nicotinic acetylcholine receptors (nAChRs) and orexin receptors.
- Nicotinic Acetylcholine Receptors (nAChRs) :
Compound K_i (nM) Receptor Type 5a 0.009 α4β2-nAChR 5f 0.03 α4β2-nAChR 5b 0.03 α4β2-nAChR
Orexin Receptor Antagonism
The compound has also been explored as a dual orexin receptor antagonist (DORA). In vivo studies indicated that certain derivatives achieved significant occupancy at orexin-1 receptors (OX1R), with notable pharmacokinetic profiles suitable for oral administration .
The biological activity of this compound is largely attributed to its interaction with specific neurotransmitter receptors:
- Nicotinic Acetylcholine Receptors : The compound acts as a competitive antagonist at nAChRs, affecting neurotransmission and potentially providing therapeutic effects in conditions such as nicotine addiction.
- Orexin Receptors : By blocking orexin signaling pathways, the compound may influence sleep-wake cycles and appetite regulation.
Study on Cognitive Effects
In an experimental study involving rodent models, administration of a related azabicyclo compound showed improvements in cognitive function measured through maze tests, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Clinical Implications
The dual activity on both nAChRs and orexin receptors positions this compound as a candidate for developing treatments for disorders like insomnia and substance dependence.
Q & A
Q. What are the standard synthetic routes for 2-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane derivatives?
Methodological Answer: The synthesis typically involves multi-step sequences starting from cyclohex-3-enecarboxylic acid. Key steps include:
- Curtius Reaction : To introduce nitrogen functionality via carbamate or trifluoroacetamide intermediates .
- Stereoselective Bromination : Achieved using reagents like NBS or Br₂ to generate dibromocyclohexane intermediates .
- Intramolecular Cyclization : Sodium hydride (NaH) in DMF promotes cyclization of dibrominated precursors to form the bicyclic core .
- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings introduce aryl/heteroaryl groups (e.g., trifluoromethyl pyridinyl) at the C2 position .
Key Data : Yields range from 30% to 84%, depending on protecting groups (e.g., tert-butoxycarbonyl vs. sulfonamide) and reaction optimization .
Q. How are palladium catalysts employed in functionalizing the bicyclic scaffold?
Methodological Answer: Palladium complexes enable C–N and C–C bond formations critical for derivatization:
- Buchwald-Hartwig Amination : Pd(PPh₃)₄ or PdCl₂(dppf) couples heteroaryl halides (e.g., pyridinyl) with the bicyclic amine .
- Suzuki Coupling : Pd catalysts link boronic esters (e.g., 4-trifluoromethanesulfonylphenyl) to halogenated intermediates .
Optimization : Microwave irradiation reduces reaction times (e.g., 1 hour vs. 24 hours), improving yields by 15–20% .
Q. What spectroscopic techniques confirm structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assigns stereochemistry (e.g., exo/endo substituents) and detects impurities. Peaks for the trifluoromethyl group appear as quartets (δ ~120–125 ppm in ¹³C) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₃ClN₂: 209.1 m/z) .
- X-ray Crystallography : Resolves non-planar amide conformations and bicyclic distortions .
Advanced Research Questions
Q. How do free radical cyclization conditions influence product distribution?
Methodological Answer: Radical precursors (e.g., exo-2-bromo-7-sulfonyl derivatives) undergo cyclization via tin hydride (HSnBu₃)-mediated pathways:
- Slow HSnBu₃ Addition : Favors reduced, uncyclized products (36% yield) due to premature hydrogen abstraction .
- Fast Addition : Increases cyclized product yields (84%) by minimizing side reactions .
Key Limitation : Carbamate or amide-protected precursors often fail to cyclize, while N-sulfonyl groups succeed due to enhanced radical stability .
Q. Why are certain amide derivatives resistant to base-catalyzed hydrolysis?
Methodological Answer: The 7-azabicyclo[2.2.1]heptane scaffold imposes pyramidalization on the amide nitrogen, destabilizing the tetrahedral intermediate in hydrolysis.
- Kinetic Studies : Under 70°C with NaOD, bicyclic amides (e.g., N-benzoyl derivatives) show 10× slower hydrolysis than planar pyrrolidine amides .
- DFT Calculations : Higher activation energy (ΔG‡ ~25 kcal/mol) correlates with reduced electron delocalization in the distorted amide .
Implications : This stability supports their use as protease-resistant pharmacophores .
Q. How can stereochemical outcomes be controlled during bicyclic core synthesis?
Methodological Answer:
- Bromination Stereoselectivity : Anti-addition of Br₂ to cyclohexene intermediates dictates cis-3,trans-4-dibromo configurations, critical for correct cyclization .
- NaH-Mediated Cyclization : Steric effects favor exo-substituents, as seen in 7-tert-butoxycarbonyl derivatives .
- Chiral HPLC : Resolves racemic mixtures (e.g., methyl 2-(thien-2-yl) derivatives) post-synthesis .
Q. What computational methods validate non-planar amide geometries?
Methodological Answer:
- DFT Calculations : Compare energy minima for planar vs. pyramidal amides. Bicyclic systems show 6–10° nitrogen pyramidalization, lowering rotational barriers (ΔG‡ ~12 kcal/mol vs. 18 kcal/mol for planar amides) .
- Hammett Analysis : Para-substituent effects (σ⁺) on rotational barriers confirm solution-phase pyramidalization .
- Solid-State NMR/X-ray : Correlates crystallographic torsion angles (|τ| ~11°) with solution dynamics .
Q. How to troubleshoot failed intramolecular cyclization attempts?
Methodological Answer:
- Protecting Group Analysis : Carbamates and amides often fail due to competing elimination; switch to N-sulfonyl groups to stabilize radical intermediates .
- Solvent Optimization : Replace DMF with 1,4-dioxane/water mixtures to reduce side reactions in Pd-catalyzed steps .
- Radical Trap Screening : Add TEMPO to confirm radical-mediated pathways; absence of cyclized products suggests non-radical mechanisms .
Q. What strategies improve yields in palladium-catalyzed cross-couplings?
Methodological Answer:
- Ligand Selection : Bisimidazol-2-ylidene ligands enhance Pd stability, enabling couplings with electron-deficient aryl halides (e.g., 6-chloropyridinyl) .
- Microwave Assistance : Reduces reaction times from 24 hours to 1 hour, minimizing decomposition .
- Precursor Activation : Use pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for higher Suzuki coupling efficiency .
Q. How to design analogues for nicotinic acetylcholine receptor (nAChR) studies?
Methodological Answer:
- Bioisosteric Replacement : Substitute the chloropyridinyl group in epibatidine with trifluoromethylpyridinyl to modulate α4β2 nAChR affinity .
- Conformational Constraint : Use bicyclic cores to mimic the folded geometry of epibatidine, enhancing receptor subtype selectivity .
- In Vitro Screening : Radioligand binding assays (e.g., [³H]epibatidine displacement) quantify Ki values for structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
